N-(4-fluorophenethyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS/c18-13-6-4-12(5-7-13)8-10-20-16(23)14-11-24-17(21-14)22-15-3-1-2-9-19-15/h1-7,9,11H,8,10H2,(H,20,23)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUADLAYGHOCAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenethyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the cyclization of α-haloketones with thiourea under basic conditions.
Introduction of Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the thiazole intermediate.
Attachment of Fluorophenethyl Group: The final step involves the coupling of the fluorophenethyl group to the thiazole-pyridine intermediate using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenethyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-fluorophenethyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenethyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenethyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide
- N-(4-bromophenethyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide
- N-(4-methylphenethyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide
Uniqueness
N-(4-fluorophenethyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide is unique due to the presence of the fluorine atom in the phenethyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it distinct from its analogs.
Biological Activity
N-(4-Fluorophenethyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 321.38 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiazole moiety is believed to interfere with specific enzyme functions, potentially inhibiting bacterial cell wall synthesis.
- Modulation of Signaling Pathways : It may influence pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Biological Activity Overview
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antibacterial Studies :
- Anticancer Activity :
- Natural Killer Cell Enhancement :
Q & A
Basic: What are the recommended synthetic routes for N-(4-fluorophenethyl)-2-(pyridin-2-ylamino)thiazole-4-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis, combining thiourea derivatives with α-haloketones under reflux conditions (e.g., ethanol, 80°C) .
- Step 2 : Introduction of the pyridin-2-ylamino group via nucleophilic substitution, using catalysts like DIPEA (N,N-diisopropylethylamine) in DMF at 60°C .
- Step 3 : Coupling the 4-fluorophenethyl group using carbodiimide-based coupling agents (e.g., HBTU or EDCI) in dichloromethane, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Key Considerations : Optimize reaction times and solvent polarity to avoid byproducts. Purity (>95%) should be confirmed via HPLC .
Basic: How should researchers characterize the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions. For example, the 4-fluorophenethyl group shows distinct aromatic proton splitting patterns (δ 7.2–7.4 ppm) and a fluorine-coupled triplet .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ at m/z 385.5 for C₁₇H₁₅FN₄OS) .
- HPLC : Assess purity using a C18 column with UV detection at 254 nm. Retention times (tR) should match standards .
Advanced: What experimental strategies resolve contradictions in reported biological activity data?
Conflicting bioactivity results (e.g., IC₅₀ variability in kinase inhibition assays) may arise from:
- Assay Conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) to control for competitive inhibition .
- Cellular Context : Use isogenic cell lines to isolate target-specific effects from off-target interactions .
- Orthogonal Assays : Validate findings with thermal shift assays (TSA) to confirm target engagement .
Example : If cytotoxicity varies, perform transcriptomic profiling to identify compensatory pathways .
Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?
- Core Modifications : Replace the pyridine ring with pyrimidine (as in ) to enhance solubility via increased polarity .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenethyl moiety to improve metabolic stability .
- Bioisosteric Replacement : Substitute the thiazole sulfur with oxygen (oxazole) to reduce hepatotoxicity risks while retaining binding affinity .
Validation : Test analogs in parallel using high-throughput screening (HTS) with dose-response curves (10 nM–10 µM) .
Advanced: What methodologies assess the compound’s pharmacokinetic (PK) profile?
- In Vitro ADME :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (%) .
- In Vivo PK : Administer IV/PO doses in rodent models and calculate AUC, Cmax, and t₁/₂. For poor oral bioavailability (<20%), consider prodrug strategies (e.g., esterification) .
Advanced: How can computational tools predict binding modes and off-target risks?
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR or FLT3). Validate with mutagenesis studies (e.g., Ala-scanning of ATP-binding pockets) .
- Machine Learning : Train models on ChEMBL data to predict toxicity (e.g., hERG inhibition) based on molecular descriptors (LogP, PSA) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of ligand-target complexes .
Advanced: How to design assays for evaluating dual-target inhibition (e.g., kinase and protease)?
- Selectivity Panels : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) and proteases (e.g., MMP-2/9) .
- Cellular Co-targeting : Use siRNA knockdowns to confirm synergistic effects (e.g., combined EGFR/MMP inhibition reduces invasion in 3D spheroid models) .
- Biochemical Assays : Employ FRET-based protease activity assays alongside kinase luminescence assays for parallel readouts .
Advanced: What strategies address low aqueous solubility in preclinical studies?
- Formulation : Use co-solvents (e.g., 10% DMSO + 20% PEG-400) or nanocarriers (liposomes, 100 nm size) .
- Salt Formation : Synthesize hydrochloride salts to enhance solubility (test pH 3–7) .
- Prodrug Design : Introduce phosphate groups at the thiazole nitrogen, cleavable by alkaline phosphatase in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
